REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)Br.[CH:25]([C:28]1[CH:35]=[C:34]([CH:36]([CH3:38])[CH3:37])[CH:33]=[C:32]([CH:39]([CH3:41])[CH3:40])[C:29]=1[CH:30]=O)([CH3:27])[CH3:26]>ClCCl>[CH:25]([C:28]1[CH:35]=[C:34]([CH:36]([CH3:38])[CH3:37])[CH:33]=[C:32]([CH:39]([CH3:41])[CH3:40])[C:29]=1[C:30]#[CH:1])([CH3:27])[CH3:26]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.64 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=O)C(=CC(=C1)C(C)C)C(C)C
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The resulting mixture was stirred overnight as it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Solids were filtered off
|
Type
|
CUSTOM
|
Details
|
the volatiles were evacuated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Pentane was then added
|
Type
|
FILTRATION
|
Details
|
after extensive trituration the mixture was filtered on a SiO2 plug with pentane as the eluent
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvents the crude intermediate dibromoalkene as a colorless oil that
|
Type
|
CUSTOM
|
Details
|
is directly taken to the next step without surther purification
|
Type
|
DISSOLUTION
|
Details
|
The intermediate is dissolved in dry THF (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
to the stirred solution cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hour at −78° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for an additional hour
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by the addition of saturated aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with pentane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic fractions are dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvents
|
Type
|
FILTRATION
|
Details
|
the crude alkyne is purified by filtration on a SiO2 plug with pentane as the eluent
|
Type
|
ADDITION
|
Details
|
A small crystal of hydroquinone is added
|
Type
|
CUSTOM
|
Details
|
the volatiles are evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |